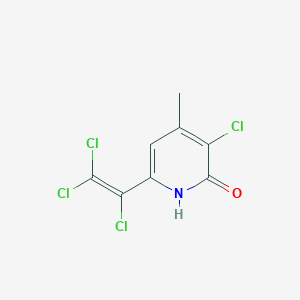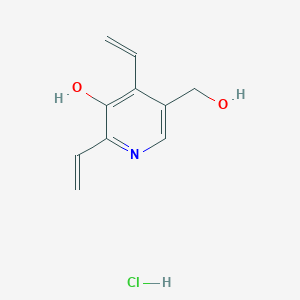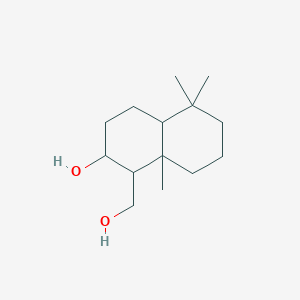![molecular formula C7H2Cl2N4O8 B14600627 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene CAS No. 60789-52-8](/img/structure/B14600627.png)
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups and a dichloro(nitro)methyl substituent on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene typically involves multiple steps, starting with the nitration of benzene derivatives. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring.
Further Nitration: Additional nitro groups are introduced through further nitration steps, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where the chlorine atoms or nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-[Dichloro(aminomethyl)]-1,3,5-triaminobenzene.
Aplicaciones Científicas De Investigación
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals due to its high reactivity.
Mecanismo De Acción
The mechanism by which 2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the dichloro(nitro)methyl group.
2,4-Dinitrochlorobenzene: Contains nitro and chloro groups but in different positions.
1,3,5-Trinitrobenzene: Lacks the dichloro(nitro)methyl substituent.
Uniqueness
2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
60789-52-8 |
|---|---|
Fórmula molecular |
C7H2Cl2N4O8 |
Peso molecular |
341.02 g/mol |
Nombre IUPAC |
2-[dichloro(nitro)methyl]-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H2Cl2N4O8/c8-7(9,13(20)21)6-4(11(16)17)1-3(10(14)15)2-5(6)12(18)19/h1-2H |
Clave InChI |
XDIZSRHGPUJPOA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])C([N+](=O)[O-])(Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


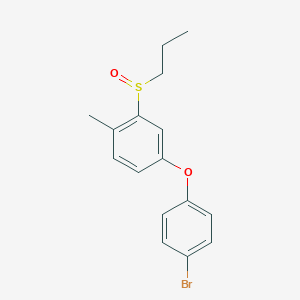
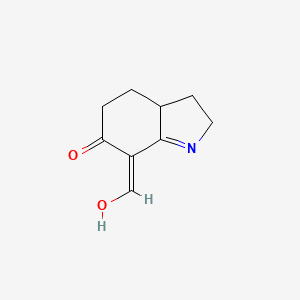

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
